molecular formula C7H7N3O2 B563975 2,4-Pyridinedialdoxime CAS No. 22866-50-8

2,4-Pyridinedialdoxime

Cat. No. B563975
CAS RN: 22866-50-8
M. Wt: 165.152
InChI Key: OZADLRMWWBZIJC-GQYICFGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pyridinedialdoxime is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 . Its IUPAC name is (NE)-N-[[2-[(E)-hydroxyiminomethyl]pyridin-4-yl]methylidene]hydroxylamine . It is a main product in the chemistry industry .


Molecular Structure Analysis

The molecular structure of 2,4-Pyridinedialdoxime is characterized by the presence of a pyridine ring with aldoxime groups at the 2 and 4 positions . The InChI key is OZADLRMWWBZIJC-GQYICFGZSA-N . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Pyridinedialdoxime include a boiling point of 350.431ºC at 760 mmHg and a density of 1.31 . More detailed properties such as solubility, melting point, and specific optical rotation would require experimental determination .

Scientific Research Applications

  • Acetylcholinesterase Reactivation

    Pyridinium and bis-pyridinium aldoximes, including 2,4-Pyridinedialdoxime derivatives, are known for their ability to reactivate acetylcholinesterase inhibited by organophosphorus nerve agents. Studies have shown that certain pyridinaldoxime conjugates can be more efficient than pyridinium oximes in reactivating human acetylcholinesterase inhibited by various nerve agents (Mercey et al., 2012).

  • Cognition-Enhancing Properties

    Compounds structurally related to 2,4-Pyridinedialdoxime, such as 3-pyridyl ether nicotinic acetylcholine receptor ligands, have been found to enhance cognitive functions in rodent and primate models. These compounds are being explored as potential treatments for cognitive disorders (Lin et al., 1997).

  • Antimicrobial Activities

    Certain derivatives of 2,4-Pyridinedialdoxime have shown promising antimicrobial activities. For example, substituted 2,3-pyrrolidinedione derivatives have been investigated for their antimicrobial and antifungal activities against oral pathogens, demonstrating potential for oral healthcare applications (Dhavan et al., 2016).

  • Chemical Warfare Antidote Development

    Pyridinium aldoximes, closely related to 2,4-Pyridinedialdoxime, are studied as antidotes for nerve agent intoxication. Research on these compounds has focused on understanding their mechanisms of action and developing effective treatment protocols for nerve agent exposure (Shih et al., 2009).

  • Cancer Research

    Some pyridine derivatives have been investigated for their cytotoxicity against cancer cell lines. For example, a study evaluated the cytotoxicity and antioxidant activity of a compound extracted from marine Streptomyces, highlighting the potential for developing new anticancer therapies (Saurav & Kannabiran, 2012).

properties

IUPAC Name

(NE)-N-[[2-[(E)-hydroxyiminomethyl]pyridin-4-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-9-4-6-1-2-8-7(3-6)5-10-12/h1-5,11-12H/b9-4+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBAKUDDWKSFCV-LUZURFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=NO)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=N/O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.